3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

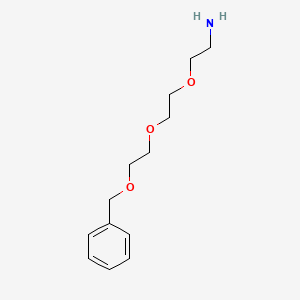

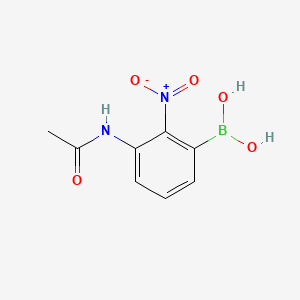

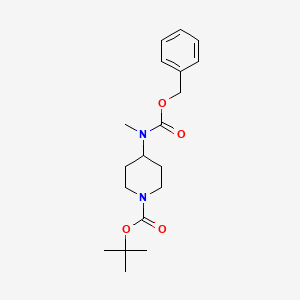

“3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” is also known as “®-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” or “®-2-amino-3-tert-butoxycarbonylamino-propionic acid methyl ester hydrochloride”. It has a molecular formula of C9H19ClN2O4 and an exact mass of 254.103 .

Synthesis Analysis

This compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It can be prepared by treating 2,3-dibromopropionic acid with ammonia .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H19ClN2O4 . It has a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.71 . It is also known to have a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Scientific Research Applications

Biosynthesis of Non-Proteinogenic Amino Acids

“3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” is a derivative of 2,3-Diaminopropionic acid (2,3-diaminopropionate, Dpr), which is a non-proteinogenic amino acid . This compound is found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . As an intermediate, it plays a crucial role in the synthesis of various pharmaceutical compounds.

Solution Phase Peptide Synthesis

DL-2,3-Diaminopropionic acid monohydrochloride, a related compound, is commonly used in solution phase peptide synthesis . Given the structural similarity, “3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” could potentially be used in similar applications.

Synthesis of Protected l-Dap Methyl Esters

The synthetic approach to protected l-Dap methyl esters uses appropriately masked 2,3-diaminopropanols, which are obtained via reductive amination of an aldehyde prepared from the commercial amino acid Nα -Fmoc- O - tert -butyl- d -serine . This suggests that “3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” could be used in the synthesis of protected l-Dap methyl esters.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .

Mode of Action

As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .

Biochemical Pathways

The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).

Pharmacokinetics

As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .

Result of Action

As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .

Action Environment

Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .

properties

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)